Oxydimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxymethoxymethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3/c3-1-5-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZLUCYKIWYSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)OCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549787 | |
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-89-0 | |
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Chemistry of Oxydimethanol
Electronic Structure Elucidation and Bonding Analysis of Oxydimethanol
A comprehensive understanding of a molecule's reactivity, stability, and properties begins with a detailed analysis of its electronic structure and chemical bonding. For this compound, this would involve the application of sophisticated quantum mechanical methods.
Ab Initio and Density Functional Theory (DFT) Investigations
To unravel the electronic intricacies of this compound, researchers would turn to ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, derived "from the beginning," use the fundamental principles of quantum mechanics without empirical parameters, offering a high degree of accuracy. numberanalytics.comdragon.lvinl.govuc.edunih.gov DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density, providing a balance between accuracy and computational cost. dragon.lvvdoc.pubrsc.org These methods would be employed to determine the optimized molecular geometry, total energy, and the distribution of electrons within the molecule.
Molecular Orbital Analysis and Charge Distribution Studies
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. brsnc.incureffi.orgunizin.orglibretexts.orglibretexts.org An MO analysis of this compound would reveal the nature of its bonding (σ, π) and antibonding orbitals, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and electronic transitions. Furthermore, studies of charge distribution would quantify the partial charges on each atom, providing insights into the molecule's polarity and electrostatic potential.
Conformational Analysis and Intramolecular Interactions
The flexibility of the C-O bonds in this compound suggests the possibility of multiple stable conformations. Understanding the interplay of forces that govern these spatial arrangements is crucial.
Energy Minimization and Potential Energy Surface Exploration
Computational chemists would explore the potential energy surface (PES) of this compound to identify its various conformers. chegg.comlibretexts.orgiupac.orgwikipedia.org This involves calculating the molecule's energy for a wide range of geometries. Energy minimization techniques are then used to locate the stable, low-energy conformations, which correspond to the valleys on the PES. The relative energies of these conformers would determine their populations at a given temperature.
Hydrogen Bonding and Stereoelectronic Effects
Intramolecular hydrogen bonding, where a hydrogen atom is attracted to an electronegative atom within the same molecule, could play a significant role in stabilizing certain conformations of this compound. wikipedia.orgmdpi.comrsc.orgnih.govmdpi.com The presence of hydroxyl groups and an ether oxygen makes this a likely interaction. Additionally, stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, would be critical to consider. rsc.orgyoutube.com For instance, the anomeric effect, a well-known stereoelectronic phenomenon in molecules containing heteroatoms, could influence the preferred dihedral angles around the C-O bonds. rsc.org
Spectroscopic Property Prediction through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which are invaluable for their experimental identification and characterization. Although experimental spectra for this compound are available in some databases, detailed computational predictions are lacking. nih.gov
Advanced computational methods can be used to predict various types of spectra, including:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would help in identifying the characteristic stretching and bending modes of the functional groups in this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be calculated, providing a theoretical ¹H and ¹³C NMR spectrum. nih.gov This is a fundamental technique for structure elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in the UV-Vis region. science.govscience.gov
The generation of such predicted spectra would be a valuable asset for any future experimental work on this compound.
Vibrational Frequency Calculations and Infrared Spectral Interpretation
The study of the vibrational properties of this compound (also known as methoxymethanol, CH₃OCH₂OH) through computational methods provides deep insights into its complex structural landscape. As a non-rigid molecule, this compound possesses multiple stable conformers with low energy barriers between them, making its far-infrared (FIR) spectrum particularly challenging to interpret without theoretical support. epdf.pub
Recent high-level theoretical studies have been instrumental in elucidating these properties. Using highly correlated ab initio methods, researchers have analyzed the molecule's conformational space and FIR region. science.gov These calculations reveal the existence of three primary low-energy conformers: two gauche-gauche forms (CGcg and CGcg') and one trans-gauche form (Tcg). The relative energies between these conformers are very small, highlighting the molecule's flexibility. The most stable conformer is the CGcg form. science.gov The calculated relative energies and methyl torsional barriers for these conformers are detailed in Table 1.
Table 1: Calculated Relative Energies and Torsional Barriers of this compound Conformers This table is interactive and can be sorted by clicking the column headers.
| Conformer | Relative Energy (cm⁻¹) | Methyl Torsional Barrier (V₃, cm⁻¹) |
|---|---|---|
| CGcg | 0.0 | 595.7 |
| CGcg' | 641.5 | 829.0 |
| Tcg | 792.7 | 683.7 |
Data sourced from a 2024 theoretical study using highly correlated ab initio methods. science.gov
These theoretical calculations are crucial for interpreting experimental infrared spectra. For instance, experimental IR absorption spectra of this compound isolated in argon matrices have identified bands corresponding to the two most stable conformers. science.gov The fundamental OH stretching frequencies for the two most stable conformers were observed experimentally at 3631 and 3641 cm⁻¹, respectively. science.gov Computational methods, such as Density Functional Theory (DFT), allow for the assignment of observed spectral bands to specific vibrational modes of a particular conformer. science.govresearchgate.netcsic.es The process involves calculating the vibrational frequencies and comparing the scaled theoretical values with the experimental FT-IR spectrum. The assignment of these modes is often confirmed using potential energy distribution (PED) analysis. researchgate.netcsic.es This synergy between computational prediction and experimental observation is essential for a complete understanding of the molecule's vibrational characteristics.
NMR Chemical Shift Prediction and Corroboration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational chemistry provides essential support in interpreting and predicting NMR spectra. For this compound, experimental ¹³C NMR data is available, showing characteristic chemical shifts for its carbon atoms.
The primary computational method for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). researchgate.net This approach has proven effective for calculating ¹³C chemical shifts in related acetal (B89532) compounds. The process involves first optimizing the molecule's geometry and then performing a single-point GIAO/DFT calculation to determine the isotropic shielding constants. To achieve high accuracy and agreement with experimental data, these calculated shielding constants are often empirically scaled. Studies on similar molecules have shown that methods like mPW1PW91 can provide good results for acetals.
Experimental NMR has been used to identify and quantify this compound in complex liquid mixtures of formaldehyde (B43269), water, and methanol (B129727), where it exists in equilibrium with other species like methylene (B1212753) glycol and poly(oxymethylene) glycols. epdf.pub The experimental ¹³C NMR chemical shifts for this compound are presented in Table 2.
Table 2: Experimental ¹³C NMR Chemical Shifts for this compound This table is interactive and can be sorted by clicking the column headers.
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| -OC H₂O- | 91.9 | Methanol-d4 |
| C H₃O- | 55.6 | Methanol-d4 |
Data sourced from the Human Metabolome Database.
The corroboration of experimental data with GIAO-calculated shifts provides a high degree of confidence in structural assignments. For complex molecules where multiple conformers may exist in solution, computational methods can calculate the NMR parameters for each stable conformer, and a Boltzmann-weighted average can be compared with the experimental spectrum to reflect the true state of the sample.
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry is a vital tool for predicting the reactivity of transient species like this compound and for modeling the complex reaction pathways in which it participates. This compound is known to be a key, albeit unstable, intermediate in various chemical systems, including the atmospheric oxidation of simple ethers and the electrochemical depolymerization of polyoxymethylene. science.gov
Theoretical studies have explored both the formation and degradation of this compound. Its formation in interstellar environments, for example, is proposed to occur through the recombination of methoxy (B1213986) (CH₃O•) and hydroxymethyl (•CH₂OH) radicals. Computational modeling of this process helps determine the efficiency and branching ratios of competing reaction channels.
Transition State Characterization and Activation Energy Determination
A critical aspect of modeling reaction pathways is the characterization of transition states (TS) and the calculation of the energy barriers (activation energies, Ea) associated with them. High-level ab initio computations, such as the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)), are employed to accurately determine the geometries and energies of these transient structures.
A detailed theoretical study on the atmospheric degradation of the methoxy-methoxymethyl radical (CH₃OCH₂O•), formed from this compound, provides key insights. The primary decomposition pathway is a β-C–H bond scission, which results in the elimination of a hydrogen atom to form methyl formate (B1220265). The activation energy for this H-atom elimination is predicted to be in the range of 10–13 kcal/mol. An alternative pathway, a 1,6-H-shift isomerization, was also investigated and found to be competitive with the decomposition channel.
Table 3: Calculated Energetics for the Decomposition of the CH₃OCH₂O• Radical This table is interactive and can be sorted by clicking the column headers.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔrH) (kcal/mol) | Method |
|---|---|---|---|
| β-C–H Scission | 10 - 13 | ~1.4 - 2.6 | CCSD(T)//MP2 |
| 1,6-H-Shift Isomerization | Competitive | Not specified | CCSD(T)//MP2 |
Data sourced from a 2002 theoretical study.
These calculations demonstrate that H-atom elimination is a significant decomposition mechanism for alkoxy radicals that bear an oxygen functionality. The accurate determination of these activation energies is essential for kinetic modeling and for predicting the fate of this compound in various environments.
Computational Mechanistic Studies of this compound Transformations
Computational studies provide a microscopic view of the mechanisms by which this compound is formed and transformed. The thermal decomposition of the CH₃OCH₂O• radical serves as a prime example, where theory combined with Rice–Ramsperger–Kassel–Marcus (RRKM) theory is used to calculate pressure- and temperature-dependent rate constants. At standard atmospheric conditions (760 Torr and 298 K), the rate constant for the H-atom elimination from CH₃OCH₂O• is calculated to be 5.2 x 10⁴ s⁻¹.
Another transformation where this compound plays a role is in the electrochemical depolymerization of polyoxymethylene (POM). Experimental analysis combined with computational modeling of small model molecules suggests that POM first depolymerizes to formaldehyde, which then dimerizes to form this compound as a key intermediate. This intermediate is then further converted into the more stable trimer, 1,3,5-trioxane, and eventually oxidized to formic acid.
The formation of this compound itself has been the subject of mechanistic studies. It is formed via the barrierless recombination of CH₃O• and •CH₂OH radicals. However, this reaction competes with a disproportionation reaction that produces methanol and formaldehyde. The branching ratio for these competing pathways has been computationally determined, providing crucial data for astrochemical models.
Solvent Effects on this compound Structure and Reactivity: A Computational Approach
The structure and reactivity of a molecule can be significantly influenced by its solvent environment. science.gov For a polar molecule like this compound, which can act as both a hydrogen bond donor (-OH) and acceptor (ether and hydroxyl oxygens), solvent effects are expected to be particularly pronounced, especially in polar solvents.
Computational chemistry addresses these interactions using various solvent models. The most common are implicit (continuum) models, such as the Polarizable Continuum Model (PCM) and other Self-Consistent Reaction-Field (SCRF) methods. In this approach, the solute is placed within a cavity embedded in a continuous medium characterized by the solvent's dielectric constant. This method allows for the calculation of how the solvent stabilizes the solute's charge distribution, affecting its conformational stability and the energetics of reaction pathways. For example, polar solvents are known to stabilize charged or polar isomers and transition states.
For this compound, one would predict that polar protic solvents like water or ethanol (B145695) would stabilize conformers that have larger dipole moments and can engage in hydrogen bonding. This stabilization would occur through favorable electrostatic interactions and the formation of specific hydrogen bonds between the solvent and the -OH and ether groups of this compound. Conversely, in nonpolar solvents, these specific interactions are absent, and weaker van der Waals forces dominate.
Computational studies on the reactivity of this compound in different solvents would likely show that polar solvents can alter activation energies. If a reaction proceeds through a polar or charged transition state, a polar solvent would lower the activation energy by stabilizing the TS more than the reactants, thereby accelerating the reaction rate. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide even more detailed insights into specific interactions like hydrogen bonding, but at a much higher computational cost. csic.es The choice between implicit and explicit models depends on the level of detail required to understand the specific chemical question at hand. csic.es
Synthesis Methodologies and Formation Pathways of Oxydimethanol
Elucidation of Primary Synthetic Routes to Oxydimethanol
The principal methods for synthesizing this compound involve condensation reactions and electrochemical pathways. These routes are crucial for understanding the compound's formation and for optimizing its production for various applications.
Condensation Reactions Involving Formaldehyde (B43269) Derivatives
A primary and spontaneous route to this compound formation is through the reaction of formaldehyde with water. In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene (B1212753) glycol, and subsequently, this compound. nih.govbiorxiv.orgcore.ac.uk The reaction proceeds as follows:
Formaldehyde reacts with water to form methylene glycol. core.ac.uk
Two molecules of methylene glycol then condense to produce this compound and a molecule of water. core.ac.uk
This equilibrium is influenced by temperature, with the molar ratio of this compound reaching a maximum at approximately 8.3°C. nih.govbiorxiv.org
Another synthetic approach involves the direct reaction of formaldehyde with alcohols, which can lead to the formation of related compounds like methylenebis(oxy)dimethanol. smolecule.com
Electrochemical Synthesis Pathways and Reaction Kinetics
Electrochemical methods have emerged as a promising route for the synthesis and manipulation of this compound. The electrochemical depolymerization of polyoxymethylene (POM), a highly crystalline engineering thermoplastic, yields a mixture of building blocks, including formaldehyde, this compound, and 1,3,5-trioxane. rsc.orgrsc.orgnih.govresearchgate.net
This process is typically carried out in an undivided electrochemical cell using graphite (B72142) electrodes at ambient temperature. rsc.orgrsc.org The reaction mechanism is believed to be a heterogeneous electro-mediated acid depolymerization. nih.gov A co-solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), plays a dual role by breaking down the crystalline structure of the polymer and liberating protons through anodic oxidation, which in turn catalyzes the depolymerization. rsc.orgnih.gov
The reaction kinetics of this electrochemical process show that POM is initially depolymerized to formaldehyde, which then rapidly dimerizes to form this compound. nih.gov As the electrolysis continues, formaldehyde can also trimerize to form the more stable 1,3,5-trioxane. nih.gov The gradual consumption of formaldehyde and this compound can eventually lead to the formation of formic acid via anodic oxidation. nih.gov
Table 1: Electrochemical Depolymerization of Polyoxymethylene (POM)
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Polyoxymethylene (POM) | rsc.orgnih.gov |
| Products | Formaldehyde, this compound, 1,3,5-Trioxane, Formic Acid | rsc.orgnih.govrsc.org |
| Cell Type | Undivided Electrochemical Cell | rsc.orgrsc.org |
| Electrodes | Graphite Working and Counter Electrodes | rsc.orgrsc.org |
| Temperature | Ambient Temperature | rsc.orgrsc.org |
| Mechanism | Heterogeneous Electro-mediated Acid Depolymerization | nih.gov |
| Co-solvent | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | rsc.orgnih.gov |
Side Product Formation and Selectivity Control in this compound Synthesis
In the synthesis of this compound, particularly through the electrochemical depolymerization of POM, the formation of side products is a key consideration for optimizing the yield of the desired compound. Besides this compound, the primary products are formaldehyde and its stable trimer, 1,3,5-trioxane. nih.gov Further oxidation can lead to the formation of formic acid. nih.gov
Control over the selectivity of the reaction towards a specific product can be influenced by several factors. In electrochemical synthesis, the applied potential and the choice of solvent and electrolyte can be tuned to favor the formation of certain products. rsc.org For instance, careful control of reaction conditions in some electrochemical reductions can selectively isolate either an alcohol or an aldehyde product. rsc.org The use of redox mediators could also play a role in enhancing selectivity. researchgate.net
Catalytic Aspects in this compound Formation Processes
Catalysis plays a significant role in the formation of this compound, particularly in the context of depolymerization and condensation reactions. In the electrochemical depolymerization of POM, the process is described as an electro-mediated acid-catalyzed depolymerization. nih.gov The protons generated from the anodic oxidation of the co-solvent HFIP act as the catalyst. rsc.orgnih.gov
While specific catalysts solely for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of catalysis in related reactions are relevant. For instance, in hydroformylation, transition metal catalysts like rhodium and cobalt are used. wikipedia.org In other organic syntheses, organocatalysts, which are small organic molecules, can be employed to increase reaction rates. wikipedia.org These catalysts can operate through covalent or non-covalent interactions. wikipedia.org Heterogeneous catalysts, which are in a different phase from the reactants, are common in industrial processes and offer advantages in separation. savemyexams.com
In-Situ Generation and Transient Species Identification
This compound is often generated in-situ, meaning it is formed directly within a reaction mixture and may be a transient species. A prime example is its formation in aqueous solutions of formaldehyde, where it exists in equilibrium with formaldehyde and methylene glycol. nih.govbiorxiv.org This in-situ generation is a key aspect of its chemistry in biological and environmental systems.
The identification of transient species like this compound can be challenging. In studies involving formaldehyde-soaked crystals, electron densities observed were more consistent with formaldehyde derivatives like this compound and formate (B1220265), rather than formaldehyde itself, highlighting its transient formation. nih.govbiorxiv.orgresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for detecting and tracking the formation and consumption of such species during a reaction. nih.gov For instance, during the electrochemical depolymerization of POM, NMR was used to observe the initial formation of formaldehyde and its immediate dimerization into this compound. nih.gov
Reactivity and Advanced Reaction Mechanisms Involving Oxydimethanol
Mechanistic Studies of Oxydimethanol as a Reactive Intermediate
As a short-lived and highly reactive molecule, this compound's existence is often inferred from experimental data and spectroscopic analysis. lumenlearning.comuobasrah.edu.iquomustansiriyah.edu.iq Its high-energy state means it quickly converts to more stable molecules. lumenlearning.comuobasrah.edu.iq Reactive intermediates like this compound are crucial for understanding the stepwise processes of a chemical reaction. lumenlearning.comwiley.com
Role in Carbon-Oxygen Bond Formation and Cleavage
The chemistry of this compound is intrinsically linked to the dynamics of carbon-oxygen bond formation and cleavage. The depolymerization of polymers with C-O backbones, such as polyoxymethylene, is a prime example of C-O bond cleavage where this compound can be a resulting product. rsc.org Electrochemical methods, for instance, have been explored for the cleavage of C-O bonds in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyoxymethylene under mild conditions. rsc.orgresearchgate.net
Mechanistic studies on the oxidation of nickel(II) complexes have provided insights into C-O bond formation, suggesting the generation of high-valent metal-oxygen species that lead to reductive elimination to form the C-O bond. nih.gov While not directly involving this compound, these studies on fundamental C-O bond-forming reactions can provide a framework for understanding the potential pathways in which a simple C1 building block like this compound or its precursor, formaldehyde (B43269), might participate.
Involvement in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials. wikipedia.orgscielo.br These reactions are valuable in creating diverse libraries of compounds for drug discovery and other applications. organic-chemistry.orgnih.gov
Currently, there is limited direct research documenting the specific involvement of isolated this compound as a primary reactant in well-established multi-component reactions. However, formaldehyde, which exists in equilibrium with this compound in aqueous solutions, is a known C1 building block in various MCRs. For example, the Hantzsch pyridine (B92270) synthesis can involve an aldehyde, and other MCRs utilize formaldehyde for the synthesis of complex molecules. scielo.br Given the equilibrium, the reactivity attributed to formaldehyde in these aqueous MCRs could proceed through an this compound intermediate.
Depolymerization Chemistry and this compound Formation
Polyoxymethylene (POM), an engineering thermoplastic, can be chemically recycled through depolymerization, a process that can yield valuable C1 synthons, including this compound.
Polyoxymethylene Depolymerization Mechanisms
The depolymerization of POM involves the cleavage of its acetal (B89532) linkages. This can be achieved through several methods, including electrochemical and solvothermal processes. researchgate.netrsc.org Electrochemical depolymerization of POM has been shown to produce a mixture of formaldehyde, 1,3,5-trioxane, and this compound. researchgate.netsemanticscholar.org This process can be mediated by the solvent, such as hexafluoroisopropanol (HFIP), which helps to break down the crystalline structure of the polymer and releases protons upon anodic oxidation to initiate the depolymerization. semanticscholar.org
Acid-catalyzed alcoholysis of POM is another effective method for its depolymerization to generate dialkoxymethanes. researchgate.net The mechanism involves the protonation of the acetal oxygen, followed by C-O bond cleavage to form a carbocation intermediate, which is then attacked by an alcohol. In aqueous environments, this process can lead to the formation of formaldehyde and its hydrate, this compound.
Influence of Reaction Conditions on this compound Yield
The yield of this compound from POM depolymerization is highly dependent on the reaction conditions. The choice of solvent, catalyst, temperature, and reaction time all play a crucial role.
For instance, in the alcoholysis of POM, the type of co-solvent can significantly affect the reaction rate, with 1,4-dioxane (B91453) showing faster kinetics compared to 2-MeTHF or THF. rsc.org The catalyst loading also has a direct impact on the reaction time, with lower catalyst concentrations requiring longer periods to achieve depolymerization. rsc.org The table below summarizes the effect of catalyst loading on reaction time for the ethanolysis of POM.
Table 1: Effect of Catalyst Loading on POM Ethanolysis Reaction Time rsc.org
| Catalyst Loading (mol%) | Reaction Time (hours) |
| 5 | 2 |
| 0.5 | 5 |
| 0.1 | 22 |
| This interactive table is based on data for the ethanolysis of POM, which is a related process to the formation of this compound in an aqueous environment. |
Furthermore, the temperature is a critical factor, as POM is thermally unstable at elevated temperatures, which can lead to degradation primarily into formaldehyde. rsc.org For example, end-capped POM is reported to be stable only up to approximately 160°C. rsc.org Therefore, milder reaction conditions are likely to favor the formation and preservation of this compound.
Reactivity with Other Chemical Species and Functional Groups
This compound's reactivity is largely dictated by its equilibrium with formaldehyde. Formaldehyde is highly reactive towards nucleophiles, particularly amines and thiols. biorxiv.org
Reactivity with Amines: Primary and secondary amines react with formaldehyde (and by extension, this compound) to form various products. The initial reaction typically involves the formation of a hemiaminal, which can then dehydrate to form an imine or undergo further reaction. nih.gov For example, the reaction of amines with formaldehyde can lead to the formation of aminals or can be used in reductive amination processes. lookchem.com The reaction of amines with alkyl halides is influenced by the order of reactivity RI > RBr > RCl. s3waas.gov.in Amides can be synthesized directly from alcohols and amines, a reaction that can be catalyzed by ruthenium complexes. nih.gov Under acidic or basic conditions, amides can undergo hydrolysis to yield a carboxylic acid and an amine. allen.in
Reactivity with Thiols: Thiols are sulfur analogs of alcohols and are known to be excellent nucleophiles. masterorganicchemistry.com They can react with formaldehyde to form hemithioacetals and thioacetals. chemistrysteps.com The reaction of thiols with mild oxidants can lead to the formation of disulfides. masterorganicchemistry.comebsco.com The thiol-disulfide exchange reaction is another important transformation of thiols. chimicatechnoacta.ru
Reactivity with Amides: Amides are generally less reactive than amines. However, they can react with formaldehyde under certain conditions, for instance, in the presence of an acid or base catalyst. The Hoffmann bromamide (B1595942) degradation reaction is a method for preparing primary amines from amides. s3waas.gov.in
Etherification and Acetylation Reactions
As a diol, this compound readily undergoes esterification, a reaction between an alcohol and a carboxylic acid. This capability is leveraged in polymer chemistry, where it can react with dicarboxylic acids or their anhydrides to form polyester (B1180765) polyol intermediates. google.comgoogle.com These reactions typically employ an excess molar ratio of the glycol to the acid. This strategy ensures the resulting linear polymer chains are terminated with hydroxyl groups, which are essential for subsequent polymerization steps. google.com
Acetylation, a specific type of esterification using an acetylating agent, is another key reaction. While direct research on the acetylation of this compound is limited, the principles of alcohol acetylation are well-established. The reaction involves treating the hydroxyl groups with agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst, to form the corresponding diacetate ester. This process is analogous to the acetylation of other alcohols, where the goal is often to protect the hydroxyl group or to synthesize specific ester compounds.
| Reactant 1 | Reactant 2 | Product Type | Significance |
|---|---|---|---|
| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Poly(dialkylene ester)polyol | Forms a key intermediate for polyurethane synthesis. google.comgoogle.com |
| This compound | Acetylating Agent (e.g., Acetic Anhydride) | Diacetate Ester | A functional modification of the hydroxyl groups. |
Condensation and Polymerization Initiating Capabilities
Condensation polymerization is a process where monomers, each bearing at least two reactive functional groups, join together to form a polymer, typically with the elimination of a small molecule such as water. pressbooks.pub this compound, with its two hydroxyl groups, is well-suited to act as a monomer in such reactions.
Its most notable application is in the synthesis of polyurethanes. l-i.co.ukwikipedia.org The process begins with the formation of a polyester polyol intermediate, as described previously. This polyol, which incorporates the this compound structure, is then reacted with a diisocyanate and a chain extender. google.comgoogle.com The hydroxyl end-groups of the polyol react with the isocyanate groups in a polyaddition reaction to form the characteristic urethane (B1682113) linkages of the polyurethane polymer. l-i.co.uk This demonstrates this compound's critical role not just as a monomer but as a precursor that initiates the formation of complex polymer architectures.
| Component Role | Example Compound | Function in Polymerization |
|---|---|---|
| Polyol Intermediate | Poly(oxydimethylene adipate) | Derived from this compound and adipic acid, provides the flexible "soft segment" of the polyurethane and reactive hydroxyl groups. google.comwikipedia.org |
| Isocyanate | Toluene diisocyanate (TDI) or Methylene (B1212753) diphenyl diisocyanate (MDI) | Reacts with hydroxyl groups to form urethane linkages, creating the polymer backbone. l-i.co.uk |
| Chain Extender | Short-chain diols (e.g., 1,4-Butanediol) | Reacts with isocyanates to build molecular weight and create "hard segments," influencing the final properties of the polymer. wikipedia.org |
Photocatalytic and Electrocatalytic Transformations of this compound
Beyond traditional synthesis, this compound is involved in advanced transformative processes driven by light and electricity. It appears as a key intermediate in the degradation of environmental pollutants and can be a target product in electrochemical recycling.
Degradation Pathways under Photoirradiation
In the field of environmental remediation, photocatalysis is an advanced oxidation process that uses semiconductor materials and light to break down persistent organic pollutants. vdoc.pub Research has consistently identified an this compound derivative, specifically 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol (HBDM), as a significant intermediate in the photocatalytic degradation of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). science.govscience.gov
Studies utilizing various photocatalysts, such as chromium-doped titanium dioxide (Cr(III)-doped TiO₂) and tungsten-doped TiO₂, have shown that under both UV and visible light irradiation, the MCPA molecule is broken down into several smaller compounds. science.govresearchgate.net Alongside other byproducts like 4-chloro-2-methylphenol (B52076) (CMP) and 2-(4-hydroxy-2-methylphenoxy) acetic acid (HMPA), HBDM is formed as part of the degradation pathway. science.gov The specific intermediates generated can vary depending on the radiation source used. science.govscience.gov The identification of these this compound-containing species is crucial for understanding the complete mechanism of herbicide breakdown into potentially less harmful substances. vdoc.pubresearchgate.net
| Parent Compound | Photocatalyst | Radiation Source | Key Identified Intermediates |
|---|---|---|---|
| MCPA | Cr(III)-doped TiO₂ | UV and Visible Light | 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol (HBDM), 4-chloro-2-methylphenol (CMP), 2-(4-hydroxy-2-methylphenoxy) acetic acid (HMPA). science.govuib.eu |
| MCPA | W-doped TiO₂ | Artificial Light | 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol, 2-(4-hydroxy-2-methylphenoxy) acetic acid. researchgate.netacs.org |
Electrochemical Conversion and Product Derivatization
Electrochemical methods offer a promising route for the chemical recycling of polymers, breaking them down into valuable monomers and chemical feedstocks. rsc.org this compound has been identified as a product in the electrochemical depolymerization of polyoxymethylene (POM), a highly crystalline engineering thermoplastic. nih.gov
In a novel process operating at room temperature, POM is first depolymerized to formaldehyde. plasteurope.com This highly reactive formaldehyde is then immediately dimerized into this compound within the electrochemical cell. plasteurope.comresearchgate.net As the electrolysis continues, the this compound can be further converted into the more stable trimer, 1,3,5-trioxane. plasteurope.com This electromediated process, which can be performed in a beaker open to the air using specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), represents a significant advance in sustainable chemistry, turning plastic waste into repolymerizable monomers and valuable C1 synthons. nih.govplasteurope.com
| Polymer Source | Electrochemical Process | Key Conditions | Recovered Products |
|---|---|---|---|
| Polyoxymethylene (POM) | Heterogeneous electromediated acid depolymerization | Room temperature, HFIP co-solvent. nih.govplasteurope.com | Formaldehyde (transient), this compound, 1,3,5-Trioxane. plasteurope.com |
Advanced Spectroscopic and Analytical Characterization of Oxydimethanol in Complex Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like oxydimethanol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govpearson.com
The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment surrounding the nuclei. For this compound, the molecular symmetry (HO-CH₂-O-CH₂-OH) results in simplified spectra.
In ¹H NMR, the protons of the two methylene (B1212753) (-CH₂-) groups are chemically equivalent, as are the protons of the two hydroxyl (-OH) groups. This leads to two distinct signals. The methylene protons are expected to appear as a singlet, with a chemical shift influenced by the adjacent electronegative oxygen atoms. The hydroxyl protons also typically produce a singlet, though its position can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.
In ¹³C NMR, due to the molecule's symmetry, only one signal is expected for the two equivalent methylene carbons. The chemical shift of this carbon is significantly downfield compared to a simple alkane, a result of being bonded to two oxygen atoms. osti.gov This high sensitivity to the local electronic structure makes ¹³C NMR a powerful tool for identifying the characteristic -O-CH₂-O- acetal (B89532) linkage. osti.govrsc.org
Table 1: Experimental ¹³C NMR Chemical Shift for this compound This interactive table provides the reported chemical shift for the carbon atoms in this compound.
| Carbon Atom | Chemical Shift (δ) in ppm | Reference Solvent |
|---|---|---|
| -C H₂- | 91.9 | Not Specified |
Data sourced from a spectral database provided by W. Bremser, BASF Ludwigshafen (1974), as cited in PubChem. nih.gov
While 1D NMR provides information on the types and number of unique nuclei, two-dimensional (2D) NMR experiments are essential for mapping the covalent bond framework and spatial relationships within the molecule. bas.bg For a molecule like this compound, several 2D techniques would be employed for complete structural verification.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would show a cross-peak between the signals of the -OH protons and the -CH₂- protons, confirming their proximity and establishing the hydroxyl-methylene connectivity.
¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC or HMQC spectrum would show a single cross-peak connecting the ¹H signal of the methylene groups to the ¹³C signal of the methylene carbon, confirming the C-H bond. researchgate.net
¹H and ¹³C NMR Chemical Shift Analysis
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying the functional groups present in a molecule, as each group exhibits characteristic vibrational frequencies. mit.edu
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its functional groups. sciengine.com
O-H Stretching: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is a clear indicator of the hydroxyl (-OH) groups and the presence of hydrogen bonding.
C-H Stretching: Vibrations of the methylene (-CH₂-) groups appear in the 2800-3000 cm⁻¹ region.
C-O Stretching: The most characteristic vibrations for the acetal structure are the C-O stretching modes. Strong bands associated with the C-O-C ether linkage and the C-OH alcohol linkage typically appear in the fingerprint region of the spectrum, between 1000 and 1200 cm⁻¹. sciengine.com
Other Modes: Bending vibrations for -CH₂- (scissoring, wagging) and O-H groups also appear at lower frequencies in the fingerprint region.
DFT calculations and experimental work on related polyoxymethylene ethers (PODEn) have allowed for detailed assignment of these vibrational modes. sciengine.com
Table 2: Key Vibrational Modes and Frequencies for this compound and Related Structures This interactive table summarizes characteristic vibrational frequencies for the functional groups found in this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, broad band indicating hydrogen-bonded hydroxyl groups. |
| C-H Stretch | 2800 - 3000 | Stretching of the C-H bonds in the methylene groups. |
| CH₂ Scissoring | ~1450 | Bending vibration within the methylene groups. |
| C-O-C Stretch | 1000 - 1200 | Strong absorptions characteristic of the acetal/ether linkages. sciengine.com |
In-situ vibrational spectroscopy, particularly Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a powerful technique for studying chemical reactions as they occur on catalyst surfaces. optica.orgresearchgate.net In the context of formaldehyde (B43269) chemistry, in-situ DRIFTS has been instrumental in observing the formation of this compound and related species as reaction intermediates. nih.govcambridge.org
When formaldehyde is introduced to various metal oxide catalysts (e.g., TiO₂, Fe₂O₃, SnO₂), spectroscopic studies detect the emergence of new vibrational bands. nih.govcambridge.orgresearchgate.net Bands attributed to dioxymethylene (-OCH₂O-) and polyoxymethylene species are frequently observed, indicating the oligomerization of formaldehyde on the catalyst surface. nih.govcambridge.org These studies allow researchers to track the formation and subsequent conversion of these intermediates in real-time, providing critical insights into reaction mechanisms for processes like formaldehyde oxidation and the synthesis of larger polyoxymethylene ethers. researchgate.net
Correlation of Vibrational Modes with Molecular Structure
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. pressbooks.pub
For this compound (molecular weight: 78.07 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) at an m/z corresponding to its exact mass. However, as a small alcohol, the molecular ion may be unstable and of low abundance. libretexts.org The true utility of MS in this case comes from the analysis of its fragmentation pattern. pressbooks.publibretexts.org
Electron ionization (EI) of this compound would induce fragmentation through the cleavage of its weakest bonds. Common fragmentation pathways for ethers and alcohols include:
Alpha-Cleavage: Cleavage of the C-C or C-O bond adjacent to an oxygen atom is a dominant pathway. libretexts.org For this compound, cleavage of the central C-O-C bond or the terminal C-OH bond would generate characteristic fragments.
Loss of Neutral Molecules: The elimination of small, stable neutral molecules like water (H₂O) or formaldehyde (CH₂O) is also common.
Analysis of the mass spectra of related polyoxymethylene dimethyl ethers (DMMn) shows characteristic fragmentation patterns that are applicable to this compound. scientific.netacs.orgunibw.de
Table 3: Plausible Mass Spectrometry Fragments for this compound This interactive table lists potential fragment ions that could be observed in the mass spectrum of this compound and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion Formula | Fragment Name/Structure | m/z | Plausible Origin |
|---|---|---|---|
| C₂H₅O₃⁺ | [HOCH₂OCH₂O]⁺ | 77 | Loss of a hydrogen radical from M⁺ |
| CH₃O₂⁺ | [HOCH₂O]⁺ | 47 | Cleavage of the central O-CH₂ bond |
| CH₃O⁺ | [CH₂OH]⁺ | 31 | Alpha-cleavage at the ether oxygen |
| CHO₂⁺ | [HCOO]⁺ | 45 | Rearrangement and fragmentation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing highly accurate mass measurements that facilitate the determination of its elemental composition with a high degree of confidence. fiveable.me This advanced mass spectrometry method can achieve mass accuracies of less than 5 parts per million (ppm), which allows for the clear-cut determination of molecular formulas. fiveable.me The high resolution of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), enables the differentiation of ions with very similar mass-to-charge ratios (m/z). researchgate.netresearchgate.net
For this compound (C₂H₆O₃), the theoretical exact mass is 78.03169 u. HRMS can measure this with exceptional accuracy, distinguishing it from other compounds that might have the same nominal mass. This capability is vital in complex mixtures where multiple components may be present. fiveable.me The enhanced resolution also helps in analyzing fragmentation patterns with greater precision, which aids in structural confirmation and the identification of unknown compounds in a sample. researchgate.netresearchgate.net
Table 1: Theoretical Mass Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₃ | nih.gov |
| Exact Mass | 78.031694049 Da | nih.gov |
| Monoisotopic Mass | 78.031694049 Da | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound. nih.gov This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification. ub.edu
In the context of this compound, an MS/MS experiment would involve the selection of the protonated molecule [M+H]⁺ or another suitable adduct ion. Collision-induced dissociation (CID) would then be used to break the molecule apart. The resulting fragment ions would provide information about the connectivity of the atoms within the this compound molecule, confirming the hydroxymethoxymethanol structure. This technique is particularly powerful when coupled with a separation method like liquid chromatography (LC-MS/MS), as it allows for the analysis of specific components in a complex mixture. wikipedia.org
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from other components in a mixture and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov The separated components are then introduced into a mass spectrometer for detection and identification. ijpsr.info The resulting mass spectra can be compared with spectral libraries for compound confirmation. mdpi.com GC-MS provides both qualitative and quantitative information, with the peak area in the chromatogram being proportional to the concentration of the analyte. core.ac.uk
Table 2: Typical GC-MS Operating Parameters
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature ramp (e.g., 50 °C hold, then ramp to 280 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or TOF |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, such as this compound and its reaction products. wikipedia.orgresearchgate.net LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. jddtonline.info This technique is particularly well-suited for studying the formation of this compound as an intermediate in complex chemical reactions, such as in the photocatalytic degradation of certain pollutants. researchgate.net For example, in the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), LC-MS was used to identify intermediates, including a compound proposed as 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol. researchgate.net
The use of high-resolution mass spectrometry in conjunction with LC (LC-HRMS) allows for the accurate mass determination of parent and fragment ions, facilitating the identification of unknown intermediates and products. ub.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
X-ray Diffraction and Scattering Studies (if applicable to solid forms or derivatives)
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For this technique to be applicable to this compound, the compound would need to be in a solid, crystalline form. While this compound is typically found in aqueous solutions, studies on its derivatives or its interaction with other molecules in a crystalline state could utilize XRD. mdpi.com
In a relevant study, X-ray diffraction was used to analyze crystals of the protein EfgA that had been soaked in a formaldehyde solution. nih.govbiorxiv.org The electron density maps were more consistent with the formaldehyde derivative, this compound, indicating its presence and interaction within the protein's crystal structure. nih.govbiorxiv.org This demonstrates the potential of XRD to provide detailed structural information about this compound when it is part of a crystalline solid.
Applications of Oxydimethanol in Advanced Chemical Synthesis and Materials Science
Oxydimethanol as a C1 Synthon in Organic Synthesis
In organic synthesis, a "synthon" is an idealized fragment, usually an ion, that assists in planning a synthetic route through retrosynthetic analysis. ajrconline.org A C1 synthon is a building block that contributes a single carbon atom to the target molecule. ajrconline.orgrsc.org this compound can function as a stable and effective C1 synthon. It can be considered a formal dimer of methanediol (B1200039) (hydrated formaldehyde) and serves as a practical source for the fundamental one-carbon unit essential for constructing more complex molecules. core.ac.uknih.gov
Formylation is a chemical process that introduces a formyl group (–CHO) into a compound. wikipedia.org Reagents that accomplish this are critical for synthesizing aldehydes, which are versatile intermediates in organic chemistry. tcichemicals.com this compound's utility here stems from its identity as a formaldehyde (B43269) equivalent. google.com It can act as a source for the C1 aldehyde unit required in various formylation reactions. wikipedia.orgtcichemicals.com For instance, classic named reactions like the Duff reaction utilize hexamethylenetetramine to formylate electron-rich aromatic compounds, a process fundamentally reliant on a C1 source. wikipedia.org By providing a controlled source of the reactive one-carbon aldehyde unit, this compound can be regarded as a precursor in strategies for creating formylating agents or in one-pot formylation procedures.
Organic building blocks are relatively small, functionalized molecules used in a modular, bottom-up approach to assemble larger, more complex molecular structures. sigmaaldrich.comboronmolecular.comwikipedia.orgalfa-chemistry.com With its two reactive hydroxyl (–OH) groups and central oxygen atom, this compound is a prime example of a bifunctional building block. lookchem.com This structure allows it to react at both ends, enabling the construction of chains or more intricate frameworks. Its potential lies in its ability to link molecular units, making it a candidate for synthesizing complex architectures such as polycyclic systems, which are foundational to many high-performance materials. highways.today The strategic use of such building blocks is central to modern materials science and medicinal chemistry for creating novel compounds with tailored properties. sigmaaldrich.com
Precursor to Formylation Reagents
Role in Polymer Chemistry and Advanced Materials Development
The application of molecular building blocks is a cornerstone of materials science, enabling the development of advanced materials with specific functionalities. schrodinger.comscirp.org this compound plays a significant role in this field, particularly in the synthesis and, more recently, the sustainable recycling of polymers.
Polyurethanes are a versatile class of polymers synthesized through the reaction of diisocyanates with polyols—compounds containing multiple hydroxyl groups. mdpi.comnih.govmechanicaljournals.com this compound, as a diol (a molecule with two hydroxyl groups), is explicitly cited in patent literature as a suitable dialkylene glycol for creating thermoplastic polyurethane (TPU) compositions. epo.orggoogle.com It can be incorporated into the polymer backbone, influencing the final properties of the material. google.com Similarly, it has been noted as a potential component in polycarbonate systems, further demonstrating its utility as a monomeric or intermediate building block in the synthesis of important industrial polymers. epo.org
A significant modern application of this compound is its emergence as a key intermediate in the chemical recycling of certain plastics. sciepublish.comrsc.org Research into the depolymerization of polyoxymethylene (POM), a highly crystalline engineering thermoplastic, has shown that it can be broken down into valuable C1 synthons. rsc.org Specifically, studies on heterogenous electromediated depolymerization demonstrate that under mild conditions, the POM polymer chain breaks down into formaldehyde. nih.gov This formaldehyde immediately dimerizes in the reaction medium to form this compound, which is detected as a primary product of the degradation process. nih.govresearchgate.net This transformation is a critical step in converting plastic waste back into valuable chemical feedstocks, a process known as upcycling. rsc.orgornl.govupenn.edu The resulting mixture, containing this compound, can then be used to synthesize other industrially relevant chemicals. rsc.org
Applications in Electrostatic Dissipative Materials
Electrostatic dissipative (ESD) materials are crucial for environments where the buildup of static electricity can be detrimental, such as in the manufacturing of sensitive electronic components. dotmar.co.nz These materials are designed to control the dissipation of static charges, preventing sudden electrostatic discharges that can damage or destroy electronic parts. dotmar.co.nzcorrosionpedia.com Unlike insulating materials, which retain a static charge, or highly conductive materials, which offer no resistance to current flow, ESD materials have a surface resistance that allows static charges to flow to the ground in a controlled manner. dotmar.co.nzensingerplastics.com This property is typically defined by a surface resistance value in the range of 10⁵ to 10⁹ ohms. corrosionpedia.com
In the field of advanced polymers, this compound has been identified as a key component in the formulation of electrostatic dissipative thermoplastic polyurethanes (ESD-TPUs). google.com These specialized polymers are synthesized through the reaction of a polyester (B1180765) polyol intermediate, a diisocyanate, and a chain extender. google.com this compound can be employed as a dialkylene glycol component, functioning as a chain extender in the polymerization process. google.com The incorporation of glycols like this compound into the polyurethane matrix is a method to achieve the desired electrostatic dissipative properties, which are often difficult to obtain as many traditional antistatic agents are not miscible with the base polymers or can be damaged by high processing temperatures. google.com
The synthesis involves reacting a polyester polyol with a diisocyanate and a chain extender, which can be a mixture of glycols including this compound. google.com This process yields a thermoplastic polyurethane with inherent electrostatic dissipative characteristics, suitable for creating protective packages, tote boxes, casings, and covers for electrical devices. google.com
Table 1: Components in the Synthesis of Electrostatic Dissipative Thermoplastic Polyurethane (ESD-TPU) This table is generated based on data from a patent on ESD-TPU compositions. google.com
| Component Type | Examples | Role in Synthesis |
|---|---|---|
| Chain Extender (Dialkylene Glycol) | This compound, Diethylene glycol, Dipropylene glycol, 1,4-butanediol | Reacts with the diisocyanate and polyester polyol to build the polymer chain and impart specific properties. |
| Diisocyanate | 4,4′-methylenebis-(phenyl isocyanate), Hexamethylene diisocyanate | A primary building block of the polyurethane structure. |
| Polyester Polyol Intermediate | Derived from dialkylene glycols and dicarboxylic acids | Forms the soft segment of the TPU, providing flexibility. |
Solvating Properties in Specialized Chemical Processes
The solvent in which a chemical reaction occurs can profoundly influence its rate, equilibrium, and product distribution. wikipedia.org This influence, known as the solvent effect, arises from the interactions between solvent molecules and the dissolved reactants, products, and transition states. mdpi.com These interactions can include hydrogen bonding, dipole-dipole forces, and van der Waals interactions, which can stabilize or destabilize different species involved in the reaction. wikipedia.org A solvent's polarity and dielectric constant are critical properties that determine its ability to solvate charged or polar species, thereby affecting the thermodynamics and kinetics of the process. wikipedia.org For instance, polar solvents tend to accelerate reactions that proceed through a more polar transition state compared to the reactants. psgcas.ac.in
This compound has been observed as a key intermediate product in certain complex reaction media, where it exists alongside other chemical species that can collectively influence the process. For example, during the electromediated depolymerization of polyoxymethylene, the reaction proceeds in a non-aqueous solvent where polyoxymethylene is broken down into formaldehyde, which then dimerizes to form this compound. nih.gov In this system, this compound is not an externally added co-solvent but rather an in-situ generated component of the reaction mixture. Its presence, along with the starting material, other intermediates, and the primary solvent, creates a complex medium where co-solvent effects can play a role in the subsequent reaction steps, such as the trimerization into 1,3,5-trioxane. nih.gov Research has also pointed to a "booster effect" of certain fluorinated alcohol solvents used in reactions that produce this compound, highlighting the importance of co-solvent interactions in these systems. researchgate.net
The behavior and utility of chemical compounds are often highly dependent on the solvent system. Non-aqueous systems are critical in many industrial and research applications, particularly when reactants or products are sensitive to water. The performance of a compound like this compound in such environments is a key area of study.
A significant example of this compound's role in a non-aqueous system is in the electrochemical depolymerization of polyoxymethylene (POM). nih.gov This process is conducted under ambient conditions using hexafluoropropanol (HFIP) as the solvent. nih.govrsc.org Research findings indicate a sequential transformation where the solid POM polymer is first depolymerized to formaldehyde. This formaldehyde then rapidly dimerizes within the non-aqueous medium to form this compound. As the electrolysis continues, this compound and formaldehyde further react to form the more stable trimer, 1,3,5-trioxane. nih.gov This demonstrates this compound's role as a transient but crucial intermediate in a non-aqueous, electrochemical recycling process. nih.gov The entire process circumvents the need for high temperatures or harsh acidic conditions often associated with polymer recycling. nih.gov
Table 2: Research Findings on this compound in the Depolymerization of Polyoxymethylene This table summarizes findings from a study on the heterogenous electromediated depolymerization of polyoxymethylene. nih.gov
| Parameter | Details |
|---|---|
| Process | Electromediated Depolymerization |
| Starting Material | Polyoxymethylene (POM) |
| Solvent System | Non-aqueous (Hexafluoropropanol - HFIP) |
| Reaction Sequence | 1. POM depolymerizes to Formaldehyde. 2. Formaldehyde dimerizes to this compound. 3. Formaldehyde/Oxydimethanol trimerize to 1,3,5-Trioxane. |
| Significance of this compound | Key intermediate product formed in situ. |
Environmental Chemical Transformations Involving Oxydimethanol
Formation and Degradation in Aqueous Environments
The formation of oxydimethanol derivatives in aqueous environments has been identified during the advanced treatment of organic pollutants. In aqueous solutions, formaldehyde (B43269) can exist in equilibrium with its hydrated form, methylene (B1212753) glycol, and its hemiacetal with methylene glycol, which is this compound. plos.org
A notable example of its formation occurs during the photocatalytic degradation of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) in water. researchgate.netresearchgate.net MCPA is known for its high solubility and mobility in soil, which can lead to its leaching into groundwater and surface water systems. researchgate.net During the treatment of MCPA-contaminated water via photocatalysis, a complex degradation pathway ensues. Analysis using liquid chromatography-mass spectrometry (LC-MS) has identified various intermediate products, including a species named 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol. researchgate.netresearchgate.net This indicates that under specific oxidative conditions, the complex structure of MCPA is broken down into smaller aliphatic molecules that include the this compound moiety.
The degradation of this compound itself in aqueous environments is expected to be rapid. As a hemiacetal ether, it is susceptible to hydrolysis, which would break the molecule down into simpler, more common compounds such as methanol (B129727) and formaldehyde. The stability of such intermediates is generally low, and they are expected to be readily mineralized into carbon dioxide and water in an effective remediation process.
Role in Photochemical Cycles (e.g., atmospheric or aquatic photolysis)
The primary documented role of this compound in photochemical cycles is as a transient intermediate in aquatic photocatalysis, rather than as a primary reactant in atmospheric photolysis. Its involvement is a key step in the breakdown of more complex molecules into simpler, less harmful substances.
The process of heterogeneous photocatalysis, particularly with a semiconductor catalyst like titanium dioxide (TiO₂), provides the environment for these transformations. Research on the degradation of the herbicide MCPA using tungsten (W)-doped TiO₂ provides a clear example. researchgate.netresearchgate.net In this system, artificial light irradiation is used to activate the catalyst, initiating a series of oxidative reactions. The energy from the light creates electron-hole pairs in the catalyst, which in turn generate highly reactive oxygen species that attack the MCPA molecule. This leads to the cleavage of its aromatic ring and the formation of several smaller intermediates, including the aforementioned 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol. researchgate.netresearchgate.net
The role of the this compound derivative in this cycle is fleeting. It represents one stage in the multi-step mineralization of the parent pollutant. Its formation is evidence of the partial oxidation of the original contaminant, and it is subsequently degraded through further oxidative attack in the ongoing photochemical process. While direct photolysis can degrade certain organic compounds, the photochemical transformation of this compound is most relevant in the context of it being an intermediate within a broader catalytic cycle. nih.govrsc.org
Interaction with Catalytic Systems in Environmental Remediation Contexts
The interaction of this compound with catalytic systems is best understood by examining the processes that lead to its formation and subsequent breakdown during environmental remediation. These processes are typically designed to mineralize persistent organic pollutants into benign products like CO₂ and H₂O.
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove organic and inorganic materials through oxidation with highly reactive species, most notably the hydroxyl radical (•OH). mdpi.comresearchgate.netmdpi.com These processes are effective for treating recalcitrant pollutants that are resistant to conventional methods. researchgate.netnih.gov Common AOPs include photocatalysis, Fenton reactions, and ozonation. mdpi.commdpi.com
This compound's participation in AOPs is exemplified by its appearance as an intermediate during the photocatalytic oxidation of MCPA. researchgate.netresearchgate.net Photocatalysis using a semiconductor like TiO₂ is a well-established AOP. scirp.org The process begins with the generation of hydroxyl radicals, which are powerful, non-selective oxidants. kirj.ee These radicals attack the parent MCPA molecule, initiating a degradation cascade. The formation of the this compound-containing intermediate, 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol, is a direct result of this radical-induced breakdown of the larger pollutant molecule. researchgate.netresearchgate.net
Crucially, the intermediates formed during AOPs are often less toxic than the parent compound. The study identified the resulting products, including the this compound derivative, as being "relatively safer than MCPA," which is a primary goal of environmental remediation. researchgate.netresearchgate.net
Table 1: Optimal Conditions for Photocatalytic Degradation of MCPA This table summarizes the optimal experimental conditions found for the degradation of the herbicide MCPA using a W-doped TiO₂ catalyst, a process which generated an this compound-containing intermediate.
| Parameter | Optimal Value | Source |
| Catalyst | 0.1 wt.% W-doped TiO₂ | researchgate.netresearchgate.net |
| Catalyst Concentration | 600 mg/L | researchgate.netresearchgate.net |
| pH | 5 (natural pH) | researchgate.netresearchgate.net |
| Reaction Rate Constant | 4.31 x 10⁻³ s⁻¹ | researchgate.netresearchgate.net |
| Half-life of MCPA | 160 seconds | researchgate.netresearchgate.net |
The catalytic decomposition relevant to this compound involves the mechanism by which a catalyst breaks down a parent pollutant, leading to the formation of the this compound intermediate, which is then itself decomposed. Using the photocatalytic degradation of MCPA with W-doped TiO₂ as the model system, the mechanism proceeds as follows:
Photo-excitation: When the TiO₂ semiconductor catalyst is irradiated with light of sufficient energy (greater than its band gap), an electron (e⁻) is promoted from the valence band to the conduction band, leaving behind a positive "hole" (h⁺). acs.org Doping TiO₂ with tungsten (W) can lower the band gap energy and inhibit the rapid recombination of these electron-hole pairs, thereby enhancing catalytic efficiency. researchgate.netacs.org
Generation of Reactive Oxygen Species (ROS): The generated holes (h⁺) are powerful oxidizing agents that can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻). mdpi.comwetsus.nl
Oxidative Attack and Intermediate Formation: The hydroxyl radicals are the primary agents of decomposition, aggressively and non-selectively attacking the MCPA molecule. This attack can involve hydroxylation of the aromatic ring, cleavage of the ether bond connecting the ring to the acetic acid side chain, and eventual ring-opening. wetsus.nlnih.gov This fragmentation process leads to the formation of smaller, linear aliphatic compounds. It is during this stage that the intermediate 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol is formed. researchgate.netresearchgate.net
Mineralization: The this compound derivative, along with other intermediates like 4-chloro-2-methylphenol (B52076), is not the final product. researchgate.netresearchgate.netnih.gov It undergoes further oxidation by hydroxyl radicals, continuing the decomposition process until, ideally, the organic carbon is fully converted to carbon dioxide (CO₂), a process known as mineralization. scirp.org
Table 2: Identified Intermediates in the Degradation of MCPA This table lists the chemical intermediates that have been identified in various studies during the degradation of the herbicide MCPA, highlighting the context in which the this compound derivative was observed.
| Intermediate Compound Name | Degradation Process | Source |
| 2-hydroxybuta-1,3-diene-1,4-diyl-bis(oxy)dimethanol | Photocatalysis (W-doped TiO₂) | researchgate.netresearchgate.net |
| 2-(4-hydroxy-2-methylphenoxy)acetic acid | Photocatalysis (W-doped TiO₂) | researchgate.netresearchgate.net |
| 4-chloro-2-methylphenol (CMP) | Photocatalysis, Photolysis | researchgate.netscirp.orgnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The commercial production of oxydimethanol has traditionally involved a two-step process: the oxidation of methanol (B129727) to formaldehyde (B43269), followed by the acid-catalyzed condensation of formaldehyde with methanol. acs.orgscispace.com This method, however, has prompted researchers to explore more efficient, one-step syntheses and sustainable feedstocks.
A significant area of research is the direct, one-step synthesis of this compound from methanol. This approach is considered a more environmentally friendly and economically viable route. Innovations in this area are largely centered on the development of novel bifunctional catalysts that possess both acidic and redox sites, which are crucial for the reaction. acs.org For instance, a bifunctional vanadium oxide (VOx) species dispersed on oxidized onion-like carbon (VOx/oOLC) has demonstrated high selectivity (96%) for this compound at a relatively low temperature of 120 °C. x-mol.net The balance between the catalyst's redox and acidic properties is key to maximizing yield and selectivity. acs.orgx-mol.net
Another promising one-step method is the non-oxidative dehydrogenation of methanol over a bifunctional copper (Cu)/zeolite catalyst. researchgate.netrsc.org This route couples methanol dehydrogenation to formaldehyde with the subsequent condensation with methanol, co-producing valuable hydrogen gas. rsc.orgrsc.org Studies have shown that the proximity of the metallic Cu species and the acidic sites on the zeolite support is critical for the catalyst's performance. rsc.org
Researchers are also investigating the synthesis of this compound from alternative feedstocks like dimethyl ether (DME) and biomass-derived materials. The direct oxidation of DME is considered a green and competitive route with good atom economy. acs.orgacs.org Biomass-based carbon-supported sulfate (B86663) catalysts have shown high selectivity (89.1%) in converting DME to this compound. acs.orgacs.org Furthermore, the valorization of polyoxymethylene (POM) plastic waste through alcoholysis to produce this compound represents a novel circular economy approach. rsc.org
| Catalyst System | Feedstock | Key Findings | Selectivity (%) | Reference |
|---|---|---|---|---|
| Vanadium Oxide/Carbon Hybrid (VOx/oOLC) | Methanol | Achieves high selectivity at low temperatures. | 96 | x-mol.net |
| Biomass-Based Carbon-Supported Sulfate | Dimethyl Ether (DME) | Demonstrates excellent performance with high selectivity. | 89.1 | acs.orgacs.org |
| Bifunctional Cu/Zeolite | Methanol | Enables hydrogen-efficient, non-oxidative synthesis. | up to 89.2 | rsc.org |
| NNN-Ni(II) Complex | Methanol + Paraformaldehyde | Highly efficient under mild and neutral conditions. | N/A (Excellent Yields) | researchgate.net |
| V2O5/TiO2 with Enhanced Acidity | Methanol | Inhibits formaldehyde formation, enhancing DMM selectivity. | 88-95 (at 70-100°C) | scispace.comrsc.org |
Exploration of New Reactivity Modes and Selective Transformations
Beyond its synthesis, researchers are actively exploring new ways to use this compound as a key building block in organic chemistry. Its ability to act as a formaldehyde equivalent, or surrogate, in a more controlled and less hazardous manner is a significant advantage. researchgate.netrsc.org
One established application is in the synthesis of methoxymethyl (MOM) ethers, which are common protecting groups for alcohols in multi-step organic synthesis. sigmaaldrich.comsigmaaldrich.com More recently, this compound has been employed in more complex transformations. For example, it is used in the carbonylation reaction to produce methyl methoxyacetate (B1198184) (MMA), a valuable chemical intermediate. rsc.org This reaction's efficiency is highly dependent on the choice of solid acid catalysts, with certain zeolites and ion-exchange resins showing high conversion rates. rsc.org
This compound also serves as an important solvent and reactant in Grignard reactions, which are fundamental for forming carbon-carbon bonds in the pharmaceutical and fragrance industries. datahorizzonresearch.com Its role as a cross-linking agent is also gaining attention, particularly in polymer chemistry for creating complex, three-dimensional networks. sigmaaldrich.comsigmaaldrich.com
Integration with Flow Chemistry and Sustainable Chemical Manufacturing
The push for greener and more efficient industrial processes has led to the integration of this compound synthesis and application with flow chemistry. mdpi.commpg.de Flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making them ideal for optimizing chemical processes. mpg.de The continuous gas-phase synthesis of this compound over bifunctional catalysts in fixed-bed flow reactors is a prime example of this synergy. rsc.org
Sustainability is a major driver in this field. Research into producing this compound from renewable feedstocks, such as CO2 and green hydrogen, is a key focus. acs.orgrsc.orgdatahorizzonresearch.com Life cycle assessments have indicated that fuel blends containing this compound derived from renewable sources could significantly reduce global warming impacts compared to fossil fuels. acs.org
Advanced Materials Design Leveraging this compound's Chemical Functionality
The chemical functionality of this compound makes it a valuable component in the design of advanced materials. Its ability to act as a linker or precursor is being exploited to create polymers with tailored properties.
A notable application is in the synthesis of microporous polymers. This compound is used as an external cross-linker to "knit" rigid aromatic building blocks together, forming materials with high surface areas. rsc.orgrsc.org Specifically, it is used in the synthesis of Polymers of Intrinsic Microporosity (PIMs) through the formation of Tröger's base. rsc.org These materials are of interest for gas separation membranes, adsorbents, and sensors. rsc.org Similarly, it is used in the Friedel-Crafts polymerization to create spirobifluorene-based conjugated organic polymers (COPs), which also exhibit large surface areas and high micropore volumes. rsc.org
In addition to microporous materials, this compound (listed as a dialkylene glycol) serves as a monomer for producing polyester (B1180765) polyol intermediates. epo.orggoogle.com These intermediates are then reacted with diisocyanates to form thermoplastic polyurethanes (TPUs), which are versatile elastomers used in a wide range of applications, from printing blankets to electrode binders in lithium-ion batteries. google.comgoogle.com this compound is also a known intermediate in the synthesis of traditional polymers like phenolic and urea-formaldehyde resins. atamanchemicals.com
| Material Type | Role of this compound | Key Properties/Applications | Reference |
|---|---|---|---|
| Polymers of Intrinsic Microporosity (PIMs) | Monomer/Formaldehyde Source (for Tröger's base formation) | High molecular mass, film-forming, microporosity. Used for gas separation. | rsc.org |
| Conjugated Microporous Polymers (COPs) | Cross-linker (in Friedel-Crafts reaction) | Large surface areas, high micropore volumes. | rsc.org |
| Thermoplastic Polyurethanes (TPUs) | Intermediate (as a dialkylene glycol for polyester polyols) | Versatile elastomers for printing blankets, electrode binders. | epo.orggoogle.comgoogle.com |
| Phenolic/Urea-Formaldehyde Resins | Intermediate/Formaldehyde Source | Thermosetting resins with wide industrial use. | atamanchemicals.com |
Deepening Theoretical Understanding of Complex this compound Systems
Concurrent with experimental work, significant effort is being dedicated to understanding the fundamental chemistry of this compound through computational and theoretical methods. These studies are crucial for optimizing its synthesis and predicting its behavior in various applications, particularly in combustion, where it is considered a promising clean fuel additive. d-nb.inforesearchgate.net
High-level ab initio quantum chemical calculations have been employed to determine the thermochemical properties and reaction kinetics of this compound with high accuracy. researchgate.net These computational studies have elucidated the potential energy surface for key reactions, showing, for example, that hydrogen abstraction from the central methylene (B1212753) group is favored over abstraction from the terminal methyl groups. researchgate.netresearchgate.net
Detailed kinetic modeling is used to simulate the complex reaction networks involved in this compound oxidation and pyrolysis. d-nb.infosci-hub.se Pathway and sensitivity analyses of these models have identified the critical reaction pathways that control reactivity at different temperatures. d-nb.info For instance, at intermediate temperatures, the reactivity is controlled by the balance between pathways initiated on the primary versus the secondary fuel radical. d-nb.info This fundamental understanding is essential for designing next-generation catalysts and more efficient combustion engines. acs.org
Development of In-Situ Spectroscopic Monitoring for Reaction Control
To bridge the gap between theoretical models and real-world performance, researchers are developing and applying in-situ spectroscopic techniques to monitor reactions involving this compound in real time. These advanced analytical methods provide critical insights into reaction mechanisms, catalyst behavior, and process dynamics, enabling more precise control.
Techniques such as in-situ Fourier Transform Infrared Spectroscopy (FTIR), Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS), and X-ray Absorption Near Edge Structure (XANES) have been used to study the selective oxidation of methanol to this compound over catalyst surfaces. mpg.depurdue.edu These studies allow for the direct observation of adsorbed species on the catalyst under actual reaction conditions. For example, researchers have identified the presence of adsorbed methoxy (B1213986), dioximethylene, and formate (B1220265) species, confirming the reaction pathways and the role of different surface sites. scispace.commpg.depurdue.edu
The data from these spectroscopic tools are invaluable for understanding how catalyst structure relates to activity and selectivity. purdue.edu For example, NAP-XPS and XANES data have shown that the reaction involves the reversible reduction of V5+ cations in vanadia-based catalysts, confirming the participation of lattice oxygen via the Mars-van Krevelen mechanism. mpg.depurdue.edu As these in-situ monitoring techniques become more sophisticated, they will play an increasingly important role in the rational design of catalysts and the optimization of reaction conditions for efficient and selective this compound synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
